molecular formula C8H12ClNO B3085569 O-(2-methylbenzyl)hydroxylamine hydrochloride CAS No. 115777-56-5

O-(2-methylbenzyl)hydroxylamine hydrochloride

Cat. No. B3085569
CAS RN: 115777-56-5
M. Wt: 173.64 g/mol
InChI Key: SBFMICWCOXGUSR-UHFFFAOYSA-N
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Description

“O-(2-methylbenzyl)hydroxylamine hydrochloride” is a chemical compound with the formula C8H12ClNO . It is also known as “benzyloxyamine hydrochloride” and has a molecular weight of 159.61 .


Molecular Structure Analysis

The bond length elongation took place over the bond C3–C12 (1.505Å) due to the repulsive forces arranged due to the forces of attraction between CHO and NH2 entities .


Chemical Reactions Analysis

O-benzylhydroxylamine hydrochloride is a reagent for the preparation of N-hydroxyamides (including N-hydroxy peptides and N-hydroxy β-lactams) and hydroxamic acids . It is also a derivatizing agent for ketones, aldehydes, and carbohydrates .


Physical And Chemical Properties Analysis

O-(2-methylbenzyl)hydroxylamine hydrochloride is a white flake with a melting point of 234–238°C (subl). It is hygroscopic and soluble in H2O and pyridine. It is slightly soluble in alcohol and insoluble in ether .

Scientific Research Applications

Electrophilic Aminating Reagent

“O-(2-methylbenzyl)hydroxylamine hydrochloride”, also known as O-Benzoylhydroxylamines, is a versatile electrophilic aminating reagent used for transition metal-catalyzed C–N bond-forming reactions . This method has emerged as an attractive approach for the synthesis of various organic molecules and pharmaceuticals .

Synthesis of Nitrogen-Containing Compounds

Due to the prevalence of nitrogen-containing compounds in natural products and important pharmaceutical agents, chemists have actively searched for efficient and selective methodologies for the facile construction of carbon–nitrogen bonds . O-Benzoylhydroxylamines have proven to be the best and most widely used in both academic and industrial research .

Transition Metal-Catalyzed C–N Bond Formation

O-Benzoylhydroxylamines are used in transition metal-catalyzed C–N bond formation reactions . These reactions are significant for the synthesis of various amines .

Analysis of Short-Chain Fatty Acids

O-Benzylhydroxylamine (O-BHA) is used for the analysis of short-chain fatty acids (SCFAs) through liquid chromatography coupled with tandem mass spectrometry . SCFAs are metabolites derived from gut microbiota and implicated in host homeostasis .

Derivatization Reagent

O-Benzylhydroxylamine (O-BHA) is used as a derivatization reagent for the analysis of eight SCFAs classified as C2–C5 isomers using LC–MS/MS . It shows higher sensitivity and good retention capacity .

Building Block in Chemical Synthesis

O-Benzylhydroxylamine (hydrochloride) is used as a building block in chemical synthesis . It is used in the synthesis of various other compounds .

Safety And Hazards

O-(2-methylbenzyl)hydroxylamine hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container . It should be handled with personal protective equipment such as gloves, protective clothing, and eye/face protection .

properties

IUPAC Name

O-[(2-methylphenyl)methyl]hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-7-4-2-3-5-8(7)6-10-9;/h2-5H,6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFMICWCOXGUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2-methylbenzyl)hydroxylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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